(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a benzyloxyphenyl moiety, and a chlorinated oxobutan-2-yl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes likeEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways involvingfree radical reactions . In such reactions, a radical is formed at the benzylic position, which can then participate in various biochemical reactions .
Pharmacokinetics
Carbamates are known to be easily installed on nitrogen and are relatively non-nucleophilic .
Result of Action
Based on its potential mode of action and target, it can be inferred that this compound might influence cellular processes controlled by its target enzyme, potentially leading to changes in cell migration, angiogenesis, differentiation, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with benzyl chloride in the presence of a base to form the benzyloxyphenyl intermediate.
Formation of the Carbamate Group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Coupling Reaction: The final step involves coupling the benzyloxyphenyl intermediate with the chlorinated oxobutan-2-yl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(4-methoxyphenyl)-4-chloro-3-oxobutan-2-yl)carbamate
- tert-Butyl (1-(4-hydroxyphenyl)-4-chloro-3-oxobutan-2-yl)carbamate
- tert-Butyl (1-(4-ethoxyphenyl)-4-chloro-3-oxobutan-2-yl)carbamate
Uniqueness
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and binding interactions with target proteins. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activity.
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCWGEVCMARRSG-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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